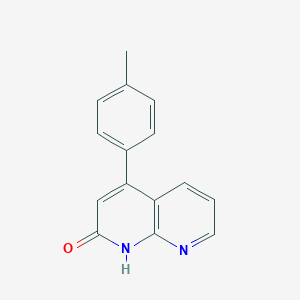

4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

127446-47-3 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-(4-methylphenyl)-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C15H12N2O/c1-10-4-6-11(7-5-10)13-9-14(18)17-15-12(13)3-2-8-16-15/h2-9H,1H3,(H,16,17,18) |

InChI Key |

WGVRGMXXQGNRRH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for the 1,8 Naphthyridin 2 1h One Core and Its 4 Aryl Derivatives

Classical Approaches to 1,8-Naphthyridin-2(1H)-one Synthesis

Traditional methods for constructing the 1,8-naphthyridin-2(1H)-one ring system have been foundational in heterocyclic chemistry. These reactions typically involve the condensation of a substituted 2-aminopyridine (B139424) with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

The Knorr reaction, historically used for quinoline (B57606) synthesis, can be adapted for the preparation of 1,8-naphthyridin-2(1H)-ones. nih.gov This method generally involves the reaction of a 2-aminopyridine with a β-ketoester under acidic conditions. The initial reaction forms an intermediate β-aminoacrylate or a β-ketoanilide, depending on the reaction temperature. publish.csiro.auwikipedia.org Under strong acid conditions, the amide intermediate cyclizes to form the 2(1H)-one structure. publish.csiro.auresearchgate.net While a powerful tool, one of the challenges in applying this reaction to 1,8-naphthyridine (B1210474) synthesis is controlling the regioselectivity of the initial condensation and the subsequent cyclization. publish.csiro.auresearchgate.net

Table 1: Comparison of Knorr and Conrad-Limpach Syntheses for Pyridinones

| Reaction | Key Reactants | Key Conditions | Primary Product Isomer |

|---|---|---|---|

| Knorr Synthesis | 2-Aminopyridine + β-ketoester | Strong Acid (e.g., Polyphosphoric acid) | 1,8-Naphthyridin-2(1H) -one |

The Friedländer annulation is a widely utilized and efficient method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govnih.govnih.gov This reaction consists of an acid- or base-catalyzed condensation between a 2-aminopyridine-3-carbaldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone, ester, or malonate derivative). connectjournals.com The versatility of the Friedländer reaction allows for the introduction of various substituents on the newly formed pyridine (B92270) ring. For the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones, one could envision a reaction between 2-aminopyridine-3-carboxamide and a β-keto ester bearing the desired p-tolyl group. Numerous modern variations of this reaction have been developed, employing catalysts such as cerium(III) chloride (CeCl₃·7H₂O) under solvent-free conditions or using green solvents like water with ionic liquid catalysts to improve yields and environmental compatibility. nih.govconnectjournals.comacs.org

The Conrad-Limpach and Combes reactions are classical methods primarily for quinoline synthesis, but their principles can be extended to naphthyridines. jptcp.com The Conrad-Limpach synthesis involves the reaction of anilines (or aminopyridines) with β-ketoesters. wikipedia.orgnih.gov Unlike the Knorr reaction, this pathway typically proceeds through thermal cyclization of an intermediate enamine to yield 4-hydroxyquinolines or the corresponding 4(1H)-ones. publish.csiro.auwikipedia.org Therefore, this method is more suited for synthesizing the isomeric 1,8-naphthyridin-4(1H)-one scaffold.

The Combes quinoline synthesis involves the reaction of anilines with 1,3-diketones under acidic conditions. Adapting this for the 1,8-naphthyridin-2(1H)-one core would be less direct and is not as commonly reported as the Friedländer or Knorr-type approaches.

Advanced and Catalytic Synthetic Strategies for Substituted 1,8-Naphthyridin-2(1H)-ones

Modern synthetic chemistry offers more sophisticated and often more efficient routes to highly substituted heterocyclic systems. These methods include cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, which provide powerful tools for building the naphthyridinone core and for installing the C4-aryl substituent with high precision.

A contemporary and highly effective strategy for constructing the 1,8-naphthyridin-2(1H)-one skeleton is the intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction. nih.gov This approach typically involves a 1,2,4-triazine tethered to an alkyne dienophile. nih.govnih.govresearchgate.net Upon heating, often under microwave irradiation, the triazine acts as the electron-deficient diene, reacting with the alkyne. beilstein-journals.org This cycloaddition is followed by a retro-Diels-Alder reaction, which expels a molecule of nitrogen, leading to the formation of the dihydropyridine ring and yielding the 3,4-dihydro-1,8-naphthyridin-2(1H)-one product. nih.govresearchgate.netresearchgate.net Subsequent oxidation can then furnish the fully aromatic 1,8-naphthyridin-2(1H)-one. This methodology is particularly powerful as it allows for the introduction of substituents at various positions depending on the substitution pattern of the triazine and alkyne precursors. researchgate.net

The most direct and versatile method for introducing the p-tolyl group at the C4 position of a pre-formed 1,8-naphthyridin-2(1H)-one is through palladium-catalyzed cross-coupling reactions. This requires a naphthyridinone core functionalized at the C4 position with a suitable leaving group, such as a halogen (Br, Cl) or a triflate.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov It involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.netsemanticscholar.org To synthesize 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, a 4-bromo- or 4-chloro-1,8-naphthyridin-2(1H)-one precursor would be reacted with p-tolylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃). researchgate.netmdpi.com This reaction is known for its high functional group tolerance and generally provides good to excellent yields. nih.gov

Sonogashira Coupling: While the Sonogashira reaction is primarily used to couple terminal alkynes with aryl or vinyl halides, it can be a key step in a multi-step synthesis of 4-aryl naphthyridinones. wikipedia.orglibretexts.org For instance, a 4-halo-1,8-naphthyridin-2(1H)-one could be coupled with a terminal alkyne. The resulting 4-alkynyl derivative could then be further elaborated into a 4-aryl group through various transformations. More commonly in the context of naphthyridinone synthesis, the Sonogashira coupling is used to prepare substituted alkyne precursors for subsequent IEDDA reactions, allowing for the introduction of an aryl group at what will become the C5 position of the resulting dihydronaphthyridinone. nih.govnih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Reactions for C4-Arylation

| Reaction | Substrates | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Halo-1,8-naphthyridin-2(1H)-one + p-Tolylboronic Acid | Pd(0) or Pd(II) catalyst, Base | Direct arylation, high functional group tolerance, widely applicable. |

| Sonogashira Coupling | 4-Halo-1,8-naphthyridin-2(1H)-one + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Forms C-C triple bond, useful for building complex precursors. organic-chemistry.orgnih.gov |

Domino and Multi-Component Reaction Sequences

The construction of the 1,8-naphthyridine framework, a key component of biologically active compounds, has been significantly advanced by the use of domino and multi-component reactions (MCRs). scispace.com These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. scispace.com

A notable approach is the domino aldol-SNAr-dehydration [3+3] annulation strategy, which has been successfully used to synthesize 3-substituted 1,8-naphthyridin-2(1H)-ones. nih.gov This process involves the reaction of activated acetamides with 2-fluoronicotinaldehyde, leading to the target heterocycles in high yields. nih.gov Another powerful strategy is the four-component domino reaction, which can construct highly functionalized pentacyclic 1,8-naphthyridine derivatives. scispace.com This method involves the reaction of an enaminone, malononitrile, and o-phthalaldehyde, creating four new C-C bonds, two new C-N bonds, and three new rings in a single pot. scispace.com

Three-component condensation reactions also provide a facile, single-step synthesis of 1,8-naphthyridine derivatives under mild, room-temperature conditions. organic-chemistry.org These reactions typically involve substituted 2-aminopyridines, an active methylene (B1212753) compound like malononitrile or ethyl cyanoacetate, and various aldehydes. organic-chemistry.org The efficiency and simplicity of these MCRs make them attractive for generating molecular diversity and complex scaffolds like 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one.

| Reaction Type | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Domino Aldol-SNAr-Dehydration | Activated Acetamides, 2-Fluoronicotinaldehyde | [3+3] annulation; high yields for 3-substituted 1,8-naphthyridin-2(1H)-ones. | nih.gov |

| Four-Component Domino Reaction | Enaminone, Malononitrile, o-Phthalaldehyde | Forms four C-C bonds, two C-N bonds, and three rings in one pot. | scispace.com |

| Three-Component Condensation | 2-Aminopyridines, Active Methylene Compounds, Aldehydes | Single-step, mild conditions, good to high yields. | organic-chemistry.org |

| [5+1] Annulation Strategy | 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones, Amines | Catalyst-free for aliphatic amines; Pd-supported for anilines. | rsc.orgsigmaaldrich.com |

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation in organic synthesis has emerged as a significant enhancement over conventional heating methods, particularly for the synthesis of 1,8-naphthyridine derivatives. researchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) offers several advantages, including dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer side products. researchgate.netresearchgate.net

For instance, the synthesis of 1,2,4-triazolo[4,3-a] scispace.comrsc.orgnaphthyridines from aryl aldehyde hydrazones using Chloramine-T is significantly accelerated under microwave irradiation, yielding products in good yields and high purity. researchgate.net Similarly, the construction of substituted 1,8-naphthyridin-thiazole scaffolds via microwave methods results in good yields and high selectivity in a much shorter time compared to conventional heating. researchgate.net The Grohe-Heitzer reaction, an important method for preparing quinolone and naphthyridone intermediates, has also been adapted to microwave conditions, which reduces both the time and the number of reaction steps required. scielo.org.mx

Microwave activation has also been employed in intramolecular inverse electron-demand Diels-Alder reactions to produce 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, demonstrating the versatility of this energy source in facilitating complex cyclization reactions. nih.gov The efficiency of MAOS stems from the direct and rapid heating of the reaction mixture, leading to a more uniform temperature distribution and faster reaction rates. researchgate.net

| Reaction/Product Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS | Reference |

|---|---|---|---|---|

| Substituted 1,8-naphthyridin-thiazoles | Longer reaction time | Shorter reaction time, good yields, high selectivity | Energy efficiency, speed | researchgate.net |

| 1,2,4-Triazolo[4,3-a] scispace.comrsc.orgnaphthyridines | Slower reaction | Rapid, good yields, high purity | Enhanced reaction rate | researchgate.net |

| Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Longer reaction times, multiple steps | Reduced time and reaction steps | Process simplification | scielo.org.mx |

| 3,4-dihydro-1,8-naphthyridin-2(1H)-ones | N/A | Efficient intramolecular Diels-Alder reaction | Facilitates complex cyclizations | nih.gov |

Exploration of Green Chemistry Principles in Naphthyridinone Synthesis

In line with the growing emphasis on sustainable chemical processes, the synthesis of 1,8-naphthyridines has been increasingly explored through the lens of green chemistry. scispace.com The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

A significant development in this area is the use of water as a reaction solvent, which is an environmentally benign alternative to volatile organic solvents. rsc.orgnih.gov The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed in water, often without the need for a catalyst, to produce 1,8-naphthyridine derivatives in excellent yields (>90%). nih.gov This approach avoids the use of hazardous or carcinogenic organic solvents. nih.gov In some cases, readily available and biodegradable catalysts like citric acid have been used to promote the efficient synthesis of 1,8-naphthyridines. connectjournals.com

The concept of green chemistry is also inherently linked to the efficiency of the reaction itself. Multi-component reactions, as discussed previously, are considered green because they improve atom economy by incorporating most or all of the starting materials into the final product. scispace.com Microwave-assisted synthesis can also be viewed as a green technique due to its enhanced energy efficiency and shorter reaction times. researchgate.net These eco-friendly approaches demonstrate a commitment to developing more sustainable routes to valuable heterocyclic compounds. researchgate.netrsc.org

Specific Synthetic Considerations for the Introduction of the p-Tolyl Moiety at C4

The introduction of a specific aryl substituent, such as the p-tolyl group, at the C4 position of the 1,8-naphthyridin-2(1H)-one core requires careful selection of starting materials. The most common and direct approach for constructing the 4-aryl-1,8-naphthyridin-2(1H)-one scaffold is a variation of the Friedländer annulation or a related condensation reaction.

This synthesis would typically involve the reaction between a 2-aminopyridine derivative and a β-carbonyl compound that already contains the desired p-tolyl moiety. A suitable reactant for this purpose would be a β-ketoester such as ethyl 4-(p-tolyl)-3-oxobutanoate or a β-diketone like 1-(p-tolyl)butane-1,3-dione .

The general reaction scheme involves the condensation of the amino group of the 2-aminopyridine with the keto group of the β-carbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyridone ring. The p-tolyl group, being part of the β-carbonyl reactant, is directly incorporated at the C4 position of the resulting 1,8-naphthyridin-2(1H)-one.

Reaction Mechanisms and Chemical Reactivity of 1,8 Naphthyridin 2 1h One Systems

Detailed Mechanistic Investigations of Cyclization and Ring-Forming Reactions

The most prevalent method for synthesizing the 1,8-naphthyridine (B1210474) core is the Friedländer annulation. nih.govorganic-chemistry.org This reaction typically involves the condensation of a 2-amino-pyridine derivative, such as 2-aminonicotinaldehyde, with a carbonyl compound possessing an α-methylene group. organic-chemistry.orgrsc.org For the synthesis of 4-(p-tolyl)-1,8-naphthyridin-2(1H)-one, the likely precursors would be 2-aminonicotinamide or a related derivative reacting with a β-keto ester or a similar active methylene (B1212753) compound derived from p-tolylacetophenone.

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org

Aldol-First Pathway: The reaction initiates with an aldol (B89426) addition between the 2-aminoaryl carbonyl compound and the second carbonyl reactant. This is followed by a dehydration step to form an unsaturated carbonyl intermediate, which then undergoes cyclization via imine formation to yield the final quinoline (B57606) or naphthyridine product. wikipedia.org

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the second reactant. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic ring. wikipedia.org

Intramolecular cyclization reactions are also a key strategy. eightfoldlearning.com For instance, a molecule containing both a nucleophilic group (like an amine or hydroxyl) and an electrophilic carbonyl group can react with itself to form a cyclic structure. eightfoldlearning.com In the context of naphthyridinones, domino reactions involving amination and conjugate addition to specifically designed precursors, such as 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones, provide a pathway to the 1,8-naphthyridin-4(1H)-one scaffold. nih.gov Another approach involves the cyclization of enediynes, where terminal aryl substitution can influence the reaction to favor a C1-C5 cyclization pathway over the more common C1-C6 Bergman cyclization, leading to different heterocyclic systems. comporgchem.com

Analysis of Catalyst Roles and Solvent Effects on Reaction Selectivity and Efficiency

The efficiency and selectivity of 1,8-naphthyridinone synthesis are highly dependent on the choice of catalyst and solvent. nih.govacs.org While classic Friedländer reactions often required harsh conditions like strong acids or bases, modern methods employ a variety of catalysts to achieve milder and more efficient transformations. organic-chemistry.orgnih.gov

Catalyst Roles:

Lewis Acids: Catalysts like neodymium(III) nitrate (B79036) hexahydrate and N-bromosulfonamides (acting as a Lewis acid via bromonium ions) have been shown to effectively promote the condensation reaction, often under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org

Brønsted Acids: p-Toluene sulphonic acid is used to facilitate the synthesis of poly-substituted quinolines under solvent-free conditions. organic-chemistry.org

Ionic Liquids (ILs): Basic ionic liquids such as [Bmmim][Im] have been utilized as both the catalyst and the reaction medium, offering a green, solvent-free approach. nih.govacs.org These ILs can be recycled without significant loss of activity. nih.gov Choline (B1196258) hydroxide (B78521) (ChOH), another ionic liquid, has been used as a metal-free, nontoxic catalyst in water. acs.orgnih.gov

Metal Catalysts: While many modern methods aim to be metal-free, catalysts like palladium are required for certain domino reactions, particularly when less reactive anilines are used as substrates. nih.gov Propylphosphonic anhydride (B1165640) (T3P®) has also been used as a promoter, acting as a coupling and activating agent. researchgate.net

Solvent Effects: The choice of solvent significantly impacts reaction outcomes. A major push in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. nih.gov

Water: Water has been successfully used as a solvent for the Friedländer synthesis of 1,8-naphthyridines, representing a significant green advancement. rsc.orgacs.orgnih.gov The use of a catalyst like choline hydroxide is crucial in aqueous media, as it facilitates the reaction through hydrogen bonding interactions with reactants and intermediates. acs.org

Solvent-Free Conditions: The use of ionic liquids can eliminate the need for a separate solvent altogether. nih.gov Similarly, reactions using p-toluene sulphonic acid have been performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org

Organic Solvents: Acetonitrile has been identified as an optimal solvent in multicomponent reactions catalyzed by N-bromosulfonamides. organic-chemistry.org

The interplay between catalyst and solvent is critical for achieving high yields and selectivity. For example, in the choline hydroxide-catalyzed synthesis in water, DFT calculations have shown that the catalyst acts as both a proton acceptor and a hydrogen-bond donor, activating the carbonyl group and stabilizing transition states, which is pivotal for the reaction's success in an aqueous environment. acs.org

Intramolecular Rearrangements and Tautomeric Considerations within the 1,8-Naphthyridin-2(1H)-one Scaffold

The 1,8-naphthyridin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, also known as 2-hydroxy-1,8-naphthyridine.

Keto-Enol Tautomerism: Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.org For the 1,8-naphthyridin-2(1H)-one system, the equilibrium is between the amide-like keto form and the aromatic enol form.

Keto Form: 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

Enol Form: 4-(p-Tolyl)-2-hydroxy-1,8-naphthyridine

Generally, the keto tautomer is significantly more stable and thus predominates in equilibrium. libretexts.org This preference is largely attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.org However, the stability can be influenced by factors such as the solvent and the electronic nature of substituents on the ring. epa.gov In some larger fused aromatic systems, the diketone tautomer can become the more stable form, though this is less common for simple naphthyridinones. nih.gov

The tautomeric equilibrium can be catalyzed by both acids and bases. libretexts.org

Acid Catalysis: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.org

Base Catalysis: Proceeds through the formation of an enolate ion by deprotonation of the α-carbon, which is then protonated on the oxygen atom.

While major intramolecular rearrangements of the naphthyridine scaffold itself are not commonly reported under standard conditions, synthetic routes can involve rearrangements. For example, certain syntheses proceed via a cycloaddition followed by a ring expansion with rearrangement to form the final naphthyridinone product. kthmcollege.ac.in

Reactivity Profiles: Electrophilic Aromatic Substitution, Nucleophilic Attack, and Functional Group Interconversions

The reactivity of the 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one ring system is dictated by the electron-withdrawing nature of the pyridinone ring and the presence of various functional groups.

Electrophilic Aromatic Substitution (EAS): The 1,8-naphthyridinone ring is generally electron-deficient due to the presence of two nitrogen atoms, making it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The pyridinone part of the scaffold is deactivated towards electrophiles. However, the p-tolyl group is an activated benzene ring and would readily undergo EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation, directing incoming electrophiles to the ortho and para positions relative to the methyl group.

Nucleophilic Attack: The electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic attack. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (like a halogen) is present on the naphthyridine ring, it can be displaced by a strong nucleophile. For example, a 2-chloro-1,8-naphthyridine (B101967) derivative can be synthesized from the corresponding 1,8-naphthyridin-2(1H)-one by treatment with POCl₃. blucher.com.br This chloro-derivative can then react with various nucleophiles. The SNAr mechanism typically involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.com

Addition to Carbonyl Group: The carbonyl carbon of the pyridinone ring is electrophilic and can be attacked by strong nucleophiles, although this is less common than reactions that preserve the aromaticity of the system.

Functional Group Interconversions: Standard functional group manipulations can be performed on the 1,8-naphthyridin-2(1H)-one scaffold.

N-Alkylation/Acylation: The nitrogen atom of the lactam can be alkylated or acylated using appropriate electrophiles under basic conditions.

Conversion of Keto to Thio-keto: The carbonyl group can be converted to a thiocarbonyl group using reagents like Lawesson's reagent.

Conversion to Chloro-derivative: As mentioned, the lactam can be converted to the corresponding 2-chloro-1,8-naphthyridine using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). blucher.com.br This is a crucial transformation as the resulting chloro-derivative is a versatile intermediate for introducing other functional groups via nucleophilic substitution. blucher.com.br

Degradation Pathways and Stability Studies of Substituted Naphthyridinones

The stability of 1,8-naphthyridin-2(1H)-one derivatives is a key consideration for their practical applications, particularly in pharmacology and materials science. kthmcollege.ac.innih.gov Degradation can occur under various conditions, including exposure to strong acids, bases, oxidizing agents, or light.

Hydrolytic Stability: Under strongly acidic or basic conditions, the amide bond within the lactam ring can be susceptible to hydrolysis. This would lead to the opening of the pyridinone ring, resulting in a substituted aminonicotinic acid derivative. The rate of hydrolysis would depend on the specific reaction conditions (pH, temperature) and the nature of other substituents on the ring system.

Oxidative Degradation: Strong oxidizing agents can potentially lead to the degradation of the naphthyridine core or the oxidation of the tolyl methyl group to a carboxylic acid. The electron-rich p-tolyl substituent could also be a site for oxidative degradation.

Photostability: Many heterocyclic aromatic compounds, including naphthyridines, exhibit fluorescence and are studied for their photochemical properties. kthmcollege.ac.inresearchgate.net However, prolonged exposure to UV light can lead to photochemical reactions and degradation. The specific degradation pathways would depend on the wavelength of light and the presence of photosensitizers or oxygen. Studies on related heterocyclic systems show that photochemical degradation can involve complex rearrangements or reactions with solvent molecules.

While specific degradation studies on 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one are not widely published, research on the stability of substituted 1,8-naphthyridin-2(1H)-ones designed for biological applications indicates that the core scaffold can be modified to enhance stability and pharmacokinetic properties. nih.govnih.gov For example, the introduction of a chloro group at the 7-position has been shown to increase the thermal stability of these molecules when incorporated into peptide nucleic acids. nih.gov

Interactive Data Table: Catalysts in 1,8-Naphthyridine Synthesis

| Catalyst | Reactants | Solvent | Conditions | Key Advantage | Reference |

| Choline hydroxide (ChOH) | 2-Aminonicotinaldehyde, Acetone | Water | 50 °C | Metal-free, non-toxic, excellent yield in water | acs.org |

| [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde, α-Methylene carbonyls | None (IL is solvent) | 80 °C | Solvent-free, reusable catalyst | nih.gov |

| N-Bromosulfonamides | 2-Aminopyridines, Aldehydes, Malononitrile | Acetonitrile | Room Temp | Mild conditions, high yields | organic-chemistry.org |

| p-Toluene sulphonic acid | o-Aminoaryl aldehydes, Ketones | None | Microwave/Heat | Solvent-free, rapid | organic-chemistry.org |

| Propylphosphonic anhydride (T3P®) | 2-Aminobenzaldehydes, Ketones | Ethyl Acetate | Mild | Simple work-up, efficient coupling agent | researchgate.net |

| Palladium | 1-(2-Chloropyridin-3-yl)prop-2-yn-1-ones, Anilines | Not specified | Not specified | Necessary for less reactive amine substrates | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,8 Naphthyridin 2 1h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. Through the analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra, a detailed picture of the molecular framework, including proton and carbon environments and their connectivity, can be constructed. nih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule. For 1,8-naphthyridine (B1210474) derivatives, characteristic signals are observed for the aromatic protons on both the naphthyridine core and the p-tolyl substituent. nih.gov The chemical shifts (δ) of these protons are influenced by their electronic environment and their proximity to other functional groups. Coupling constants (J values) between adjacent protons offer valuable insights into the substitution pattern of the aromatic rings. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and the nature of its neighboring atoms. rsc.orgamazonaws.com For instance, the carbonyl carbon of the pyridinone ring typically appears at a characteristic downfield shift.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR techniques are employed. nih.govresearchgate.net Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections between neighboring protons within the same spin system. HSQC spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. For more complex structural features, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to identify longer-range (2-3 bond) correlations between protons and carbons. nih.gov The precision of 2D-NMR has been shown to be robust in inter-laboratory studies for assessing the higher-order structure of complex molecules. nih.gov

A representative, though not specific to the title compound, set of expected ¹H and ¹³C NMR data is presented below based on similar structures.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-Aryl-1,8-naphthyridin-2(1H)-one Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthyridine H-3 | 6.5 - 7.0 | 110 - 120 |

| Naphthyridine H-5 | 7.2 - 7.6 | 120 - 130 |

| Naphthyridine H-6 | 7.0 - 7.4 | 115 - 125 |

| Naphthyridine H-7 | 8.0 - 8.5 | 145 - 155 |

| p-Tolyl H-2', H-6' | 7.2 - 7.5 | 128 - 132 |

| p-Tolyl H-3', H-5' | 7.1 - 7.4 | 128 - 132 |

| p-Tolyl CH₃ | 2.3 - 2.5 | 20 - 25 |

| Naphthyridine C-2 | - | 160 - 165 |

| Naphthyridine C-4 | - | 140 - 150 |

| Naphthyridine C-4a | - | 120 - 130 |

| Naphthyridine C-8a | - | 150 - 160 |

| p-Tolyl C-1' | - | 135 - 140 |

| p-Tolyl C-4' | - | 138 - 142 |

| Note: This is a generalized table. Actual values for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one would require experimental measurement. |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Conformational Analysis.epequip.com

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present in 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and for gaining insights into its conformational properties. nih.gov These two techniques are often complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. epequip.com

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, characteristic absorption bands are expected for the various functional groups. The C=O stretching vibration of the lactam (pyridinone) ring is typically a strong and sharp band in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the lactam will appear as a broader band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-H bending vibrations provide further structural information.

FT-Raman Spectroscopy: FT-Raman spectroscopy involves the inelastic scattering of laser light by the molecule. The Raman spectrum also provides information about molecular vibrations. For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive. While 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is not expected to have a center of symmetry, the relative intensities of the bands can differ significantly between the two techniques. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the naphthyridine and tolyl moieties. The development of tip-enhanced Raman spectroscopy (TERS) has even allowed for the imaging of single molecules with high resolution. aps.org

Table 2: Expected Vibrational Frequencies for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (lactam) | 3200 - 3400 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, FT-Raman |

| Aliphatic C-H Stretch (tolyl CH₃) | 2850 - 3000 | FTIR, FT-Raman |

| C=O Stretch (lactam) | 1650 - 1700 | FTIR |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | FTIR, FT-Raman |

| C-H Bend | 700 - 900 | FTIR |

| Note: This is a generalized table. Actual values for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one would require experimental measurement. |

Mass Spectrometry (MS) Techniques (ESI-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis.nih.govchromatographyonline.com

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation pathways of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. nih.gov Various ionization methods and mass analyzers can be employed to obtain detailed structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or other adducts. This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and generate a characteristic fragmentation pattern that can be used for structural confirmation. The development of optimized LC-MS/MS methods is crucial for quantitative analysis, especially in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS may be less suitable for the direct analysis of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one due to its relatively low volatility and potential for thermal degradation. However, derivatization of the molecule could make it more amenable to GC-MS analysis. In GC-MS, the compound is first separated by gas chromatography and then introduced into the mass spectrometer, typically using electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for library matching and structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). wiley.com This high mass accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragment ions. semanticscholar.org This information is critical for confirming the molecular formula of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and for distinguishing it from other isobaric compounds.

Table 3: Mass Spectrometry Data for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

| Technique | Information Obtained | Expected m/z for [M+H]⁺ (C₁₅H₁₃N₂O) |

| ESI-MS | Molecular Weight | 237.1028 |

| HRMS | Elemental Composition | 237.1022 (calculated) |

| MS/MS | Fragmentation Pattern | Fragments corresponding to loss of CO, tolyl group, etc. |

| Note: The exact m/z values and fragmentation patterns would need to be determined experimentally. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and for characterizing its chromophoric system. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals.

The UV-Vis spectrum of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The extended conjugated system of the naphthyridine ring, coupled with the tolyl substituent, gives rise to strong π → π* absorptions, typically in the UV region. The presence of the carbonyl group and the nitrogen atoms introduces n → π* transitions, which are generally weaker and may appear at longer wavelengths. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the medium. For instance, a blue LED (450–455 nm) has been shown to be effective in initiating reactions involving the cleavage of oxygen-iodine bonds, highlighting the importance of specific wavelengths in photochemical processes. rsc.org

Table 4: Expected UV-Vis Absorption Maxima for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 350 |

| n → π | 300 - 400 |

| Note: This is a generalized table. Actual values for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one would require experimental measurement in a specified solvent. |

Application of X-ray Crystallography for Precise Solid-State Structural Determination.nih.gov

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. eurjchem.com The resulting crystal structure reveals the planarity of the naphthyridine ring system and the dihedral angle between the naphthyridine and the tolyl rings. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice, can also be identified. researchgate.net X-ray crystallography is a powerful tool for ranking drug candidates and understanding structure-activity relationships. mdpi.com

Table 5: Key Structural Parameters from X-ray Crystallography for a Hypothetical 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one Crystal Structure

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Defines the conformation of the molecule |

| Intermolecular Interactions | e.g., Hydrogen bonds, π-π stacking distances |

| Note: This is a generalized table. Actual values would be obtained from the experimental determination of the crystal structure. |

Theoretical and Computational Chemistry of 1,8 Naphthyridin 2 1h One Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,8-naphthyridine (B1210474) derivatives. nih.govnih.gov DFT calculations, often employing functionals like B3LYP with various basis sets, allow for the accurate prediction of molecular geometries and electronic characteristics. nih.govrsc.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net For 1,8-naphthyridine derivatives, the HOMO and LUMO are often delocalized π orbitals. nih.gov The energy of these orbitals and their gap can be calculated using DFT methods, providing insights into the electronic transitions and reactivity of the molecule. nih.govresearchgate.net Studies on similar heterocyclic systems have shown that the HOMO is typically distributed over the electron-donating parts of the molecule, while the LUMO is located on the electron-accepting regions.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| Energy Gap (ΔE) | - |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. chemrxiv.org For molecules containing heteroatoms like nitrogen and oxygen, these atoms usually represent sites of negative electrostatic potential. chemrxiv.org In the context of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, the carbonyl oxygen and the nitrogen atoms of the naphthyridine ring are expected to be regions of high electron density, making them likely sites for interaction with electrophiles.

Computational methods, particularly DFT, can be used to calculate the harmonic vibrational frequencies of a molecule. nih.govmdpi.comnih.gov These calculated frequencies can then be compared with experimental data obtained from Fourier Transform Infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net Such comparisons help in the assignment of vibrational modes to specific molecular motions. nih.govresearchgate.net For complex molecules, scaling factors are often applied to the computed frequencies to achieve better agreement with experimental values. mdpi.com The study of vibrational spectra provides a powerful link between the theoretical model of a molecule and its real-world behavior.

Table 2: Vibrational Frequency Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | - | - |

| N-H stretch | - | - |

| Aromatic C-H stretch | - | - |

| C-N stretch | - | - |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. nih.govyoutube.comresearchgate.net This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.govresearchgate.net For 1,8-naphthyridine derivatives, the main absorption bands in the UV-Vis spectrum typically arise from π → π* transitions. nih.gov TD-DFT calculations can help to understand how structural modifications, such as the introduction of different substituent groups, affect the electronic absorption properties of the molecule. nih.gov The simulated spectra can be compared with experimental UV-Vis data to validate the computational methodology and provide a deeper understanding of the electronic structure. researchgate.netnih.gov

Computational Mechanistic Studies: Transition State Localization and Reaction Pathway Energetics

Computational mechanistic studies are pivotal in understanding the formation of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. A common synthetic route for this class of compounds is the Suzuki-Miyaura cross-coupling reaction. researchgate.net Density Functional Theory (DFT) calculations are a powerful tool to investigate the intricate steps of this catalytic cycle.

The synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones can be achieved by the Suzuki coupling of 4-halo-1,8-naphthyridin-2(1H)-ones with appropriate arylboronic acids. researchgate.net Computational studies on similar Suzuki-Miyaura reactions, for instance, the coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-zeolite complex, have elucidated the three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.gov

In a hypothetical DFT study for the synthesis of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one from a 4-halo-1,8-naphthyridin-2(1H)-one and p-tolylboronic acid, the following could be expected:

Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with the 4-halo-1,8-naphthyridin-2(1H)-one. The transition state for this step would be located, and its energy barrier calculated. For similar reactions, this barrier is typically low. nih.gov

Reductive Elimination: The final step involves the formation of the C-C bond between the naphthyridinone core and the p-tolyl group, regenerating the palladium(0) catalyst. The energetics of this step would be calculated to complete the catalytic cycle.

A detailed computational analysis would provide the geometries of all intermediates and transition states along the reaction coordinate. The calculated energy profile would reveal the rate-determining step and offer insights into how modifications to the catalyst, substrate, or reaction conditions could influence the reaction efficiency. For example, a study on zinc-catalyzed Suzuki-Miyaura coupling reactions identified the activation of the organic halide as the turnover-limiting step. researchgate.net

| Reaction Step | Expected Key Features in a Computational Study |

| Oxidative Addition | Localization of the transition state structure; Calculation of the activation energy. |

| Transmetalation | Identification of the rate-determining transition state; Analysis of the role of the base. |

| Reductive Elimination | Calculation of the energy released upon product formation; Confirmation of catalyst regeneration. |

Non-Covalent Interaction (NCI) Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are crucial for understanding the subtle forces that dictate the three-dimensional structure and intermolecular interactions of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one. These methods analyze the electron density to identify and characterize interactions such as hydrogen bonds and van der Waals forces. nih.gov

NCI analysis provides a visual representation of non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). Regions of weak interactions are identified and color-coded to distinguish between attractive (e.g., hydrogen bonds, blue or green isosurfaces) and repulsive (e.g., steric clashes, red isosurfaces) contacts. For 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, NCI plots would be instrumental in visualizing potential intermolecular π-π stacking interactions between the naphthyridine core and the tolyl groups of adjacent molecules in a crystal lattice or in solution.

QTAIM provides a quantitative description of chemical bonding and intermolecular interactions based on the topology of the electron density. nih.gov Key parameters at the bond critical points (BCPs) between interacting atoms reveal the nature of the interaction.

For 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, QTAIM analysis could be used to:

Characterize the intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

Quantify the strength of intermolecular C-H···π interactions between the tolyl group of one molecule and the aromatic system of another.

Analyze potential weak interactions involving the nitrogen atoms of the naphthyridine ring.

A theoretical study on pyrrolo[1,5-a]-1,8-naphthyridine derivatives has shown the presence of π-π stacking interactions, which were revealed by X-ray crystal analysis and are amenable to study by these computational methods. ias.ac.in

| Computational Method | Information Provided for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one |

| NCI Analysis | Visualization of intermolecular π-π stacking and other weak interactions. |

| QTAIM | Quantitative characterization of intra- and intermolecular hydrogen bonds and other non-covalent contacts. |

Predictive Modeling of Spectroscopic Data and Electronic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic and electronic properties of molecules like 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one, which can aid in its characterization and in understanding its behavior.

Spectroscopic Data Prediction:

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nmrdb.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For complex molecules, computational predictions can be invaluable in assigning specific resonances. arxiv.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. nih.gov These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π*). For 1,8-naphthyridine derivatives, it has been shown that the calculated electronic spectra are in good agreement with experimental results. nih.gov The electronic properties, such as the HOMO-LUMO gap, can be correlated with the observed spectroscopic features. nih.gov

Electronic Properties:

The electronic properties of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one can be extensively studied using DFT. Key parameters include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is related to the electronic absorption wavelength.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of intermolecular interactions.

Theoretical investigations into the electronic properties of similar 1,8-naphthalimide (B145957) derivatives have demonstrated how substituent groups influence their optical and electronic characteristics. nih.gov

| Property | Computational Method | Predicted Information |

| NMR Spectra | DFT (GIAO method) | ¹H and ¹³C chemical shifts. |

| UV-Vis Spectrum | TD-DFT | Wavelength of maximum absorption (λmax) and nature of electronic transitions. |

| Electronic Properties | DFT | HOMO-LUMO energies and gap, Molecular Electrostatic Potential. |

Derivatization Strategies and Structure Activity Relationship Sar Elucidation for 1,8 Naphthyridin 2 1h One Scaffolds

Strategic Functionalization at Various Positions (N1, C2, C3, C4, C5, C6, C7) of the Naphthyridinone Core

The 1,8-naphthyridin-2(1H)-one core offers multiple positions for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity. Researchers have successfully introduced a variety of substituents at the N1, C2, C3, C4, C5, C6, and C7 positions, leading to the discovery of compounds with enhanced potency and selectivity for various biological targets. tandfonline.comresearchgate.net

N1-Position: Alkylation and arylation at the N1 position are common strategies. For instance, the introduction of an ethyl group at N1 is a feature in some derivatives being investigated for their potential as anti-Parkinson's agents. nih.gov

C3-Position: The C3 position has been a key focus for derivatization. Modifications with various secondary amines have been shown to enhance binding efficiency and potency towards the Adenosine (B11128) A2A receptor. nih.govresearchgate.net The introduction of carboxamide functionalities at this position has also been explored in the development of cannabinoid receptor ligands. researchgate.net

C5, C6, and C7-Positions: Functionalization at these positions of the pyridone ring has also been investigated. For example, the introduction of a 7-acetamido group has been studied for its antibiotic-modulating activity. nih.gov Modifications at the C7 position with piperazinyl groups are also a known strategy for developing potent antibacterial agents. tandfonline.com

A variety of synthetic methods are employed for these functionalizations, including multicomponent reactions, which offer an efficient way to generate diverse libraries of 1,8-naphthyridine (B1210474) derivatives. kthmcollege.ac.inorganic-chemistry.org

Impact of the p-Tolyl Substituent at C4 on the Overall Molecular Architecture and Reactivity

The presence of a p-tolyl substituent at the C4 position of the 1,8-naphthyridin-2(1H)-one scaffold significantly influences the molecule's three-dimensional structure and its chemical reactivity. The tolyl group, being a bulky aromatic substituent, imparts a degree of steric hindrance that can affect the planarity of the naphthyridinone ring system. This steric effect can influence how the molecule interacts with biological targets by dictating the preferred conformation for binding.

Systematic Structural Modifications for SAR Exploration in 1,8-Naphthyridin-2(1H)-ones

The systematic modification of the 1,8-naphthyridin-2(1H)-one scaffold is a cornerstone of SAR exploration. By methodically altering substituents at various positions and evaluating the corresponding changes in biological activity, researchers can build a comprehensive understanding of the structural requirements for a desired pharmacological effect. nih.govresearchgate.net

For example, in the pursuit of anti-Parkinson's agents, SAR studies have revealed that modifications at the C3 position with different secondary amines significantly impact binding affinity to the A2A adenosine receptor. nih.govresearchgate.net Similarly, for antimicrobial applications, the nature of the substituent at the C7 position has been shown to be critical for activity against various bacterial strains. tandfonline.comnih.gov

The following table summarizes some key SAR findings for 1,8-naphthyridin-2(1H)-one derivatives:

| Position of Modification | Type of Substituent | Impact on Biological Activity | Reference |

| C3 | Secondary Amines | Enhanced binding to A2A adenosine receptor | nih.govresearchgate.net |

| C7 | Piperazinyl groups | Potent antibacterial activity | tandfonline.com |

| C7 | Acetamido group | Antibiotic-modulating activity | nih.gov |

These systematic studies are essential for the rational design of new and more effective 1,8-naphthyridin-2(1H)-one-based therapeutic agents.

Computational Approaches to Ligand-Target Interactions (e.g., Molecular Docking for Binding Mode Hypotheses)

Computational methods, particularly molecular docking, have become indispensable tools for understanding the interactions between 1,8-naphthyridin-2(1H)-one derivatives and their biological targets. researchgate.net These in silico techniques allow researchers to predict the binding mode and affinity of a ligand within the active site of a protein, providing valuable insights that can guide the design of new analogs. nih.govresearchgate.net

For instance, molecular docking studies have been used to predict the binding of 1,8-naphthyridine derivatives to the A2A adenosine receptor, helping to explain the observed SAR for different C3 substituents. nih.govresearchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-target interactions by providing a dynamic view of the complex over time. nih.gov This can help to assess the stability of the predicted binding mode and to identify any conformational changes that may occur upon ligand binding.

Methodologies for Identifying Key Structural Determinants Governing Molecular Interactions

Identifying the key structural features of 1,8-naphthyridin-2(1H)-one derivatives that govern their molecular interactions is a multifactorial process that combines experimental and computational approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful tool for correlating the physicochemical properties of a series of compounds with their biological activity. nih.gov By developing mathematical models, researchers can identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that are most important for activity. This information can then be used to predict the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques provide a more detailed picture of the steric and electrostatic fields around the molecules, helping to visualize the regions where modifications are likely to enhance or diminish activity.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is required for a molecule to bind to a specific target. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

Through the iterative application of synthesis, biological testing, and computational modeling, researchers can effectively identify and optimize the key structural determinants that govern the molecular interactions of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and its analogs, paving the way for the development of novel and potent therapeutic agents.

Future Prospects and Emerging Research Avenues for 4 P Tolyl 1,8 Naphthyridin 2 1h One and Analogues

Innovation in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules, including 1,8-naphthyridinones. Researchers are actively developing more environmentally benign and efficient methods to construct this important scaffold, moving away from harsh reaction conditions and toxic reagents.

One significant advancement is the use of water as a reaction solvent. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to aqueous conditions. acs.orgrsc.org For instance, a gram-scale synthesis of 1,8-naphthyridines has been reported in water using the inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521), as a catalyst. acs.org This method offers several advantages, including operational simplicity, easy product separation, and the avoidance of volatile organic solvents. acs.org

Catalyst-free and multicomponent reactions (MCRs) represent another key area of innovation. rsc.orgresearchgate.net A concise and efficient one-pot synthesis of functionalized acs.orgresearchgate.netnaphthyridine derivatives has been developed through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol under catalyst-free conditions. rsc.org MCRs are particularly attractive as they enhance synthetic efficiency by combining three or more reactants in a single step, leading to complex molecules with high atom economy and reduced waste generation. researchgate.netresearchgate.netmdpi.com The development of such protocols for the synthesis of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one analogues would represent a significant step towards more sustainable pharmaceutical manufacturing.

Microwave-assisted synthesis has also emerged as a powerful tool for the eco-friendly construction of 1,8-naphthyridine (B1210474) derivatives. This technique often leads to shorter reaction times, higher yields, and increased product selectivity compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of complex heterocyclic systems, including those based on the 1,8-naphthyridine core, aligns with the principles of green chemistry by improving energy efficiency. researchgate.net

| Green Synthetic Strategy | Key Features & Advantages | Representative Example/Application |

| Aqueous Synthesis | Utilizes water as the solvent, reducing reliance on volatile organic compounds (VOCs). Often employs biocompatible catalysts. acs.orgrsc.org | Friedländer reaction for 1,8-naphthyridines in water catalyzed by choline hydroxide. acs.org |

| Catalyst-Free Reactions | Simplifies reaction procedures and purification, avoids contamination of products with metal catalysts. rsc.org | Three-component domino reaction for functionalized acs.orgresearchgate.netnaphthyridines in ethanol. rsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, and rapid generation of molecular diversity from simple starting materials. researchgate.netresearchgate.netnih.govnih.gov | One-pot synthesis of substituted 1,8-naphthyridine derivatives. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction selectivity. Improved energy efficiency. researchgate.net | Eco-friendly construction of substituted 1,8-naphthyridin-thiazole scaffolds. researchgate.net |

Integration of Machine Learning and AI in Naphthyridinone Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, offering powerful tools for the design and synthesis of novel therapeutic agents. iscientific.orgnih.govicmerd.com These computational approaches are being increasingly applied to the design of complex heterocyclic molecules like 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and its analogues, accelerating the identification of promising drug candidates. icmerd.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs), variational autoencoders (VAEs), and generative adversarial networks (GANs), are capable of designing novel molecular structures from scratch. acs.orgpeng-lab.orgnih.govresearchgate.netfrontiersin.org These models can be trained on large datasets of known bioactive molecules to learn the underlying chemical patterns and then generate new molecules with desired properties. For the 1,8-naphthyridinone scaffold, generative models could be employed to create vast virtual libraries of analogues with optimized activity against specific biological targets, improved pharmacokinetic profiles, and reduced off-target effects. chemrxiv.orgnih.govnih.gov

Predictive Modeling: Machine learning algorithms can be trained to predict a wide range of molecular properties, including biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.comnih.govaudreyli.com By applying these predictive models to virtual libraries of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one analogues, researchers can prioritize the synthesis and experimental testing of the most promising candidates, thereby increasing the efficiency of the drug discovery process.

| AI/ML Application | Description | Relevance to Naphthyridinone Research |

| Generative Models | Algorithms that create novel molecular structures with desired properties. acs.orgpeng-lab.orgnih.govresearchgate.netdigitellinc.com | Design of new 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one analogues with enhanced biological activity and optimized ADMET properties. chemrxiv.orgnih.govnih.gov |

| Reaction Prediction | Models that forecast the products of chemical reactions given the reactants and conditions. nih.govresearchgate.net | Optimization of synthetic routes to novel naphthyridinone derivatives, improving yield and reducing byproducts. |

| Retrosynthesis Planning | AI systems that propose synthetic pathways for target molecules. iscientific.orgchemrxiv.org | Accelerating the synthesis of complex 1,8-naphthyridinone analogues by identifying efficient and feasible reaction sequences. |

| Predictive ADMET | Machine learning models that predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. springernature.comnih.govaudreyli.comresearchgate.netijpba.info | Early-stage filtering of naphthyridinone candidates with poor pharmacokinetic or toxicity profiles, reducing late-stage attrition. |

Development of Novel Derivatization Chemistries for Enhanced Scaffold Diversity

Expanding the chemical space around the 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one scaffold is crucial for fine-tuning its biological activity and physicochemical properties. The development of novel derivatization chemistries that allow for the precise and efficient introduction of diverse functional groups is a key research focus.

Late-Stage Functionalization: Traditional synthetic strategies often involve the early introduction of functional groups, which can be carried through multiple synthetic steps. In contrast, late-stage functionalization (LSF) introduces functional groups at the final stages of a synthesis, allowing for the rapid generation of a diverse library of analogues from a common advanced intermediate. nih.govnih.gov For the 1,8-naphthyridinone core, LSF strategies could enable the modification of specific C-H bonds, providing access to previously inaccessible derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective functionalization of heterocyclic compounds. acs.orgrsc.orgbohrium.comthieme-connect.comnih.gov This methodology can be used to activate C-H bonds and forge new carbon-carbon and carbon-heteroatom bonds under gentle reaction conditions. The application of photoredox catalysis to the 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one scaffold could facilitate the introduction of a wide array of functional groups, such as alkyl, aryl, and amino groups, at various positions on the heterocyclic core.

Multicomponent Reactions for Scaffold Hopping: As mentioned in the context of green chemistry, multicomponent reactions are highly efficient for generating molecular complexity. researchgate.netresearchgate.netnih.govnih.gov In the context of derivatization, MCRs can be employed for "scaffold hopping," where the core heterocyclic system is modified or elaborated to create novel, yet related, scaffolds. This approach can lead to the discovery of derivatives with entirely new biological activities or improved drug-like properties.

| Derivatization Strategy | Principle | Potential Application to 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one |

| Late-Stage Functionalization (LSF) | Introduction of functional groups at the final steps of a synthesis. nih.govnih.gov | Rapid diversification of the 1,8-naphthyridinone core to explore structure-activity relationships. |

| Photoredox Catalysis | Use of visible light to initiate redox reactions for bond formation. acs.orgrsc.orgbohrium.comthieme-connect.comnih.gov | C-H functionalization of the naphthyridinone ring system to introduce novel substituents. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. researchgate.netresearchgate.netnih.govnih.gov | Generation of libraries of structurally diverse 1,8-naphthyridinone analogues and related heterocyclic systems. |

| Novel Coupling Chemistries | Development of new catalytic cross-coupling reactions. | Introduction of complex molecular fragments onto the 1,8-naphthyridinone scaffold. |

Advanced Computational Studies for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry plays an indispensable role in modern drug discovery, providing detailed insights into reaction mechanisms, molecular interactions, and physicochemical properties. For 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one and its analogues, advanced computational studies are crucial for rational design and optimization.

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and calculate various molecular properties such as reactivity indices and spectroscopic data. researchgate.netnih.govresearchgate.netfigshare.com For the synthesis of 1,8-naphthyridinones, DFT studies can provide a deeper understanding of the reaction pathways, helping to optimize reaction conditions and improve yields.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of molecules and their interactions with biological targets over time. For 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one analogues with potential therapeutic applications, MD simulations can be used to investigate their binding modes to target proteins, predict binding affinities, and understand the molecular basis of their biological activity.

In Silico ADMET Prediction: As mentioned earlier, the prediction of ADMET properties is critical in the early stages of drug discovery. springernature.comnih.govaudreyli.com A variety of computational tools and software are available to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. springernature.comnih.govresearchgate.netijpba.info The application of these in silico tools to virtual libraries of 1,8-naphthyridinone derivatives can help to identify candidates with favorable drug-like properties, reducing the risk of failure in later stages of development.

| Computational Method | Description | Application in Naphthyridinone Research |

| Density Functional Theory (DFT) | A quantum mechanical method for studying the electronic structure of molecules. researchgate.netnih.govresearchgate.netfigshare.com | Elucidation of reaction mechanisms for the synthesis of 1,8-naphthyridinones and prediction of their reactivity. |

| Molecular Dynamics (MD) Simulations | A computational method for simulating the physical movements of atoms and molecules. | Investigation of the binding of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one analogues to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method that relates the chemical structure of molecules to their biological activity. | Development of predictive models for the biological activity of novel 1,8-naphthyridinone derivatives. |

| In Silico ADMET Prediction | The use of computational models to predict the ADMET properties of molecules. springernature.comnih.govaudreyli.comresearchgate.netijpba.info | Early-stage assessment of the drug-likeness of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one analogues. |

Q & A

Q. What are the most reliable synthetic routes to 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one?

The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated precursors. For instance, 1-alkyl-4-chloro-1,8-naphthyridin-2(1H)-one reacts with p-tolylboronic acid in the presence of Pd(PPh₃)₄ catalyst and Cs₂CO₃ base, yielding 4-(p-Tolyl) derivatives with ~86% efficiency . Alternative routes include direct functionalization of hydroxy or amino intermediates, though halogenation-arylation is preferred for regiocontrol .

Q. How can purification challenges be addressed for 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one?

Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Impurities such as unreacted boronic acids or Pd residues can be minimized using scavenger resins (e.g., SiliaBond Thiol) .

Q. What spectroscopic techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm) .

- IR : A strong C=O stretch near 1645 cm⁻¹ confirms the lactam ring .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns, as demonstrated for analogous 7-amino-1,8-naphthyridin-2(1H)-one monohydrate .

Advanced Research Questions

Q. How can regioselective substitution at the 4-position be achieved in competing reaction environments?

Regioselectivity depends on base choice and substrate activation . For example, 5,7-dimethyl-1,8-naphthyridin-2(1H)-one reacts with benzonitrile under BuLi to yield 5-methyl-7-phenacyl derivatives, whereas NaNH₂/ammonia favors 7-methyl-5-phenacyl isomers. This highlights the role of steric and electronic effects in directing acylation .

Q. How should researchers resolve contradictions between aminolysis and halogenation pathways?

Direct aminolysis (e.g., using AcONH₄ at 100°C) bypasses halogen intermediates but may yield mixed products due to competing hydrolysis. Halogenation (e.g., POCl₃ in DMF at 80°C) followed by SNAr with amines offers better control but requires rigorous anhydrous conditions. Comparative studies using HPLC-MS are recommended to track side reactions .

Q. What strategies optimize sonochemical derivatization of 4-(p-Tolyl)-1,8-naphthyridin-2(1H)-one?

Ultrasound-assisted reactions enhance yields for derivatives like 3-aminomethyl-4-oxo analogs. Key parameters:

Q. How can computational modeling aid in predicting reactivity?

DFT calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For 1,8-naphthyridines, the C4 position is electrophilic due to conjugation with the lactam carbonyl, aligning with experimental Suzuki coupling outcomes .

Methodological Challenges and Data Analysis

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

Variations often arise from substrate purity or catalyst loading . A systematic study comparing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) showed that bulky ligands reduce homocoupling byproducts. Yield optimization should include:

Q. What analytical workflows validate the absence of isomeric impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.